3-Fluoro-2-methylaniline
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-2-Methyl-Aniline can be achieved through several methods. One common approach involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally reduced to 3-Fluoro-2-Methyl-Aniline . Industrial production methods often involve similar multistep processes, utilizing various reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Fluoro-2-Methyl-Aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups, which is a common step in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-2-Methyl-Aniline has several scientific research applications:
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential as a precursor for bioactive compounds.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-Methyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules . Specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
3-Fluoro-2-Methyl-Aniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and reactivity.
3-Chloro-2-Methyl-Aniline: The presence of a chlorine atom instead of fluorine can lead to different reactivity patterns and applications.
The uniqueness of 3-Fluoro-2-Methyl-Aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Biological Activity
3-Fluoro-2-methylaniline (CAS 443-86-7) is an aromatic amine that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
This compound has the following chemical characteristics:
- Molecular Formula: C₇H₈FN
- Molecular Weight: 125.14 g/mol
- Boiling Point: Not specified
- Log P (octanol-water partition coefficient): 1.94 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly electrophilic aromatic substitutions. The presence of the fluorine atom can enhance reactivity and influence the compound's interactions with biological targets, potentially affecting its pharmacological profile .
1. Synthesis of Bioactive Compounds
This compound has been utilized as a precursor in the synthesis of several biologically active compounds:
- It is involved in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline , a mutagen isolated from beef extract, which highlights its relevance in mutagenicity studies .
- The compound has also been used to create derivatives with potential antimalarial properties by modifying its structure to enhance efficacy against Plasmodium falciparum .
2. Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. The compound's ability to interact with bacterial cell components suggests potential applications in developing new antimicrobial agents .
Case Study 1: Antimalarial Activity
A systematic study evaluated the structure-activity relationship (SAR) of thiazole derivatives related to this compound. Modifications at the ortho position of the phenyl ring with electron-withdrawing groups resulted in enhanced antimalarial activity while maintaining low cytotoxicity against mammalian cells .
Case Study 2: Mutagenicity
The synthesis of mutagenic compounds from this compound was documented, revealing that certain derivatives exhibited significant mutagenic effects comparable to known mutagens. This study underscores the importance of assessing the safety and environmental impact of compounds derived from this amine .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
3-Chloro-2-methylaniline | Chlorine atom affects reactivity differently | Potentially lower mutagenicity |
2-(Trifluoromethyl)aniline | Trifluoromethyl group increases lipophilicity | Enhanced interaction with biological targets |
4-Fluoroaniline | Different substitution pattern | Varies in toxicity and reactivity |
Toxicological Profile
While exploring the biological activity of this compound, it is critical to consider its toxicological aspects:
Properties
IUPAC Name |
3-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLVGFPFFLYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196111 | |
Record name | 3-Fluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-86-7 | |
Record name | 3-Fluoro-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-2-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction product when 3-fluoro-2-methylaniline reacts with N-chlorosuccinimide, and how was its structure confirmed?
A1: The primary reaction product is 4-chloro-3-fluoro-2-methylaniline. This regioisomer was isolated, and its structure was definitively determined using X-ray crystallography. Interestingly, the product was found to co-crystallize with succinimide, forming the compound C7H7ClFN·C4H5NO2. [] You can find the details of this study here:
Q2: Can this compound be used as a precursor in the synthesis of heterocyclic compounds with potential biological activity?
A2: Yes, this compound serves as a key starting material in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. [] This synthesis highlights the versatility of this compound as a building block for more complex molecules with potential biological relevance. You can explore the details of this synthesis here:
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